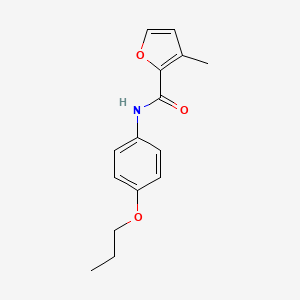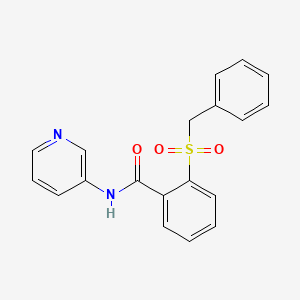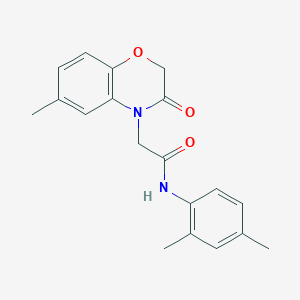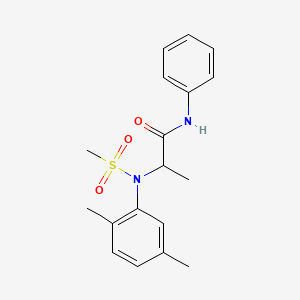![molecular formula C11H13N5O2 B4438569 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide
Übersicht
Beschreibung
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide, commonly known as MTPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTPP is a tetrazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
MTPP has been found to exhibit a wide range of biological activities, making it a promising candidate for various therapeutic applications. Some of the scientific research applications of MTPP include:
1. Anti-inflammatory activity: MTPP has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: MTPP has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anticancer activity: MTPP has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of MTPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. MTPP has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer cell proliferation. MTPP has also been found to activate the Nrf2 signaling pathway, which is a key regulator of antioxidant defense.
Biochemical and Physiological Effects
MTPP has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: MTPP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
2. Reduction of oxidative stress: MTPP has been found to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
3. Induction of apoptosis: MTPP has been found to induce apoptosis in various cancer cell lines by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
MTPP has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent biological activity: MTPP exhibits potent biological activity, making it a promising candidate for various therapeutic applications.
2. Well-defined chemical structure: MTPP has a well-defined chemical structure, making it easy to synthesize and analyze.
Some of the limitations of MTPP for lab experiments include:
1. Limited availability: MTPP is not widely available commercially, making it difficult to obtain for lab experiments.
2. Lack of in vivo studies: Most of the studies on MTPP have been conducted in vitro, and there is a lack of in vivo studies to confirm its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on MTPP. Some of these include:
1. In vivo studies: More in vivo studies are needed to confirm the therapeutic potential of MTPP.
2. Optimization of synthesis method: The synthesis method of MTPP can be optimized to increase yield and reduce cost.
3. Exploration of new therapeutic applications: MTPP can be explored for new therapeutic applications, such as neuroprotection and cardiovascular disease.
In conclusion, MTPP is a promising tetrazole-based compound that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of MTPP involves several steps, and its scientific research applications include anti-inflammatory, antioxidant, and anticancer activity. The exact mechanism of action of MTPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. MTPP has several advantages and limitations for lab experiments, and there are several future directions for its research.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-3-11(17)13-8-4-5-10(18-2)9(6-8)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSKBINENCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4438503.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-1H-indol-3-yl)ethanone](/img/structure/B4438515.png)
![N-(3-chloro-4-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438519.png)
![ethyl 3-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4438530.png)

![N-[3-(acetylamino)phenyl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4438542.png)

![N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438561.png)


![N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4438584.png)
![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)